molecular formula C17H13NO3 B13132889 (E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid

(E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid

Cat. No.: B13132889
M. Wt: 279.29 g/mol
InChI Key: OKBDZJVMPJWKMF-MDZDMXLPSA-N
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Description

(E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid is a complex organic compound characterized by the presence of a fluorenyl group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid typically involves the reaction of 9H-fluoren-9-ylamine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 50-70°C. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex organic molecules.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe. The fluorenyl group exhibits strong fluorescence, making it useful for imaging and tracking biological processes at the molecular level .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets suggests it may have applications in drug development, particularly in the design of anti-cancer and anti-inflammatory agents .

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including increased durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of (E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorenyl group can bind to hydrophobic pockets within proteins, modulating their activity and leading to various biological effects. Additionally, the compound’s ability to undergo redox reactions allows it to participate in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

(E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid, also known as a fluorenyl derivative, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by a fluorenyl group linked to an amino acid derivative, which enhances its interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.

The chemical formula for this compound is C17H13NO3C_{17}H_{13}NO_3. It features a conjugated system that may contribute to its biological activity. The compound's structure allows it to engage in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes. For instance, studies indicate that it can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • DNA Intercalation : The fluorenyl group can intercalate into DNA structures, potentially affecting gene expression and cellular processes.
  • Antioxidant Activity : Preliminary data suggest that the compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Anticholinesterase Activity

Research has demonstrated that this compound possesses significant anticholinesterase activity. A study comparing various derivatives found that this compound effectively inhibited AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents. The fluorenyl derivative has been explored for its ability to inhibit tyrosinase activity, making it a candidate for cosmetic applications aimed at reducing hyperpigmentation .

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. Results indicated that the compound exhibited significant free radical scavenging activity, which could be beneficial in preventing oxidative damage in cells .

Case Studies

Study TitleFindingsReference
Anticholinesterase Activity of Fluorenyl Derivatives Identified significant inhibition of AChE by the fluorenyl derivative, indicating potential for Alzheimer's treatment.
Tyrosinase Inhibition by Novel Compounds Demonstrated effective inhibition of tyrosinase, suggesting cosmetic applications for skin whitening.
Antioxidant Activity Assessment Showed strong antioxidant properties through DPPH and ABTS assays, indicating potential health benefits.

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

(E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C17H13NO3/c19-15(9-10-16(20)21)18-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-10,17H,(H,18,19)(H,20,21)/b10-9+

InChI Key

OKBDZJVMPJWKMF-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)/C=C/C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C=CC(=O)O

Origin of Product

United States

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